3-Ethyl-6-isopropylpyridazine
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Overview
Description
3-Ethyl-6-isopropylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-isopropylpyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-isopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridazine N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ring positions, facilitated by reagents like halogens or organometallic compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Halogenated pyridazine derivatives
Scientific Research Applications
3-Ethyl-6-isopropylpyridazine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-isopropylpyridazine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridazine: The parent compound with no substituents.
3,6-Dichloropyridazine: A derivative with chlorine atoms at positions 3 and 6.
Pyridazinone: A related compound with a keto group at position 3.
Comparison: 3-Ethyl-6-isopropylpyridazine is unique due to the presence of ethyl and isopropyl groups, which can influence its chemical reactivity and biological activity. Compared to pyridazine, it may exhibit different solubility and stability profiles. The presence of substituents can also affect its binding affinity to biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-ethyl-6-propan-2-ylpyridazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-5-6-9(7(2)3)11-10-8/h5-7H,4H2,1-3H3 |
InChI Key |
ADZOAXFADGRUMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(C=C1)C(C)C |
Origin of Product |
United States |
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